molecular formula C20H25NO2 B14699536 (E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine CAS No. 14921-59-6

(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine

Katalognummer: B14699536
CAS-Nummer: 14921-59-6
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: UHSAFRVYXXKFKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine is an organic compound that belongs to the class of imines This compound is characterized by the presence of an ethoxy group attached to a phenyl ring and a pentyloxy group attached to another phenyl ring, connected through a methanimine linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine typically involves the condensation reaction between 4-ethoxybenzaldehyde and 4-pentyloxyaniline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the imine linkage, and the product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The ethoxy and pentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(E)-1-(4-Ethoxyphenyl)-N-[4-(pentyloxy)phenyl]methanimine is unique due to its specific combination of ethoxy and pentyloxy groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

14921-59-6

Molekularformel

C20H25NO2

Molekulargewicht

311.4 g/mol

IUPAC-Name

1-(4-ethoxyphenyl)-N-(4-pentoxyphenyl)methanimine

InChI

InChI=1S/C20H25NO2/c1-3-5-6-15-23-20-13-9-18(10-14-20)21-16-17-7-11-19(12-8-17)22-4-2/h7-14,16H,3-6,15H2,1-2H3

InChI-Schlüssel

UHSAFRVYXXKFKO-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.